4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine
CAS No.: 1395492-90-6
Cat. No.: VC2712875
Molecular Formula: C9H7BrF3N
Molecular Weight: 266.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1395492-90-6 |
|---|---|
| Molecular Formula | C9H7BrF3N |
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine |
| Standard InChI | InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 |
| Standard InChI Key | AJYRTYGOUARIGD-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F |
| Canonical SMILES | C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F |
Introduction
Chemical Identity and Structure
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is an organic compound characterized by its specific structural arrangement. The compound features a pyridine ring as its core structure, with a bromine atom at the 4-position and a trifluoromethylcyclopropyl group at the 2-position.
Basic Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1395492-90-6 |
| Molecular Formula | C₉H₇BrF₃N |
| Molecular Weight | 266.06 g/mol |
| IUPAC Name | 4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine |
| InChIKey | AJYRTYGOUARIGD-UHFFFAOYSA-N |
| SMILES Notation | FC(C1(C2=NC=CC(Br)=C2)CC1)(F)F |
The structural arrangement of this compound contributes to its unique chemical and physical properties, making it of particular interest in various research fields .
Structural Features
The compound's structure can be broken down into three key components:
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A pyridine ring, which serves as the core aromatic heterocycle
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A bromine atom at the 4-position of the pyridine ring
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A cyclopropyl group bearing a trifluoromethyl substituent attached at the 2-position of the pyridine
The presence of the trifluoromethyl group is particularly significant as it imparts important physicochemical properties to the molecule, including enhanced lipophilicity, metabolic stability, and altered electronic properties.
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is essential for its effective application in research and synthesis.
Physical Properties
The physical properties of this compound are largely influenced by its structural components, particularly the combination of the aromatic pyridine ring, the halogen substituent, and the fluorinated cyclopropyl group.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Storage Conditions | Sealed in dry conditions at 2-8°C |
| Shipping Conditions | Room temperature in continental US; may vary elsewhere |
Computational Chemical Properties
Computational chemistry provides additional insights into the compound's behavior and potential interactions in biological systems :
| Property | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 12.89 |
| LogP (Octanol-Water Partition Coefficient) | 3.438 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
These properties suggest that 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has relatively good membrane permeability, which is advantageous for potential pharmaceutical applications. The LogP value of 3.438 indicates a moderately lipophilic compound, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Synthesis and Reactions
The synthesis of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves multiple steps and can be approached through various synthetic routes.
Reaction Versatility
The presence of both the bromine atom and the trifluoromethyl group makes this compound particularly versatile for further synthetic transformations. The bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings .
Based on reactions of similar compounds, the bromine at the 4-position can be displaced by various nucleophiles or used in palladium-catalyzed reactions:
| Reaction Type | Conditions | Potential Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester, base | 4-Aryl-2-(1-(trifluoromethyl)cyclopropyl)pyridine derivatives |
| Nucleophilic Substitution | Various nucleophiles (amines, alkoxides) | 4-Substituted-2-(1-(trifluoromethyl)cyclopropyl)pyridine derivatives |
| Lithium-Halogen Exchange | n-BuLi, electrophile | 4-Substituted-2-(1-(trifluoromethyl)cyclopropyl)pyridine derivatives |
For instance, one documented reaction pathway involves treating a similar bromo-pyridine with n-butyllithium at low temperature, followed by reaction with an electrophile to introduce new functionality at the position previously occupied by bromine .
Applications in Research and Development
4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine has several important applications, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
The incorporation of trifluoromethyl groups and cyclopropyl rings into pyridine derivatives like 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can enhance their pharmacokinetic properties and biological activity. This makes such compounds valuable in medicinal chemistry for several reasons:
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Enhanced metabolic stability: The trifluoromethyl group can block metabolic degradation at potential vulnerable sites
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Improved lipophilicity: The fluorinated substituent can improve membrane permeability
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Increased binding affinity: The trifluoromethyl group can enhance interactions with target proteins
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Modulated acidity/basicity: Fluorine substitution can alter the pKa of neighboring groups
These properties make 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine a potential intermediate in the synthesis of drug candidates or pharmacologically active compounds.
Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its functional handles (bromine atom) that allow for further elaboration. This versatility is demonstrated in various reactions of similar compounds, where the bromine atom serves as a site for introducing new functionality through coupling reactions .
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
The compound is classified with the GHS07 pictogram, indicating it has irritant properties, and carries a signal word of "Warning" .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine, it is useful to compare it with structurally related compounds.
Structural Analogs
Several structural analogs of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine exist, with variations in the position of substituents or the nature of the cycloalkyl group:
| Compound | CAS Number | Structural Difference |
|---|---|---|
| 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine | 1431616-44-2 | Bromine at 5-position instead of 4-position |
| 4-Bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine | 1395492-65-5 | Cyclobutyl ring instead of cyclopropyl ring |
| 4-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6 | Lacks the cyclopropyl group |
| 4-Bromo-2-(cyclopropyl)pyridine | 1086381-28-3 | Lacks the trifluoromethyl group |
These structural variations can significantly impact the compounds' physicochemical properties and biological activities .
Structure-Activity Relationships
The effect of structural modifications on the properties and activities of these compounds follows certain patterns:
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Position of bromine: Moving the bromine from the 4-position to the 5-position can affect the electronic distribution in the pyridine ring, potentially altering its reactivity and binding properties
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Cycloalkyl ring size: Changing from a cyclopropyl to a cyclobutyl ring modifies the spatial arrangement and conformational flexibility of the molecule
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Presence of trifluoromethyl group: This group significantly enhances lipophilicity and metabolic stability
Understanding these structure-activity relationships is valuable for rational design of new compounds with desired properties.
Current Research and Future Directions
Research involving 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine and similar compounds continues to evolve, with several promising directions for future investigation.
Emerging Applications
The unique combination of structural features in 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine positions it as a potentially valuable intermediate in various research areas:
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Development of novel pharmaceuticals, particularly for targets requiring enhanced metabolic stability
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Creation of functionalized materials with specific electronic or physical properties
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Design of fluorinated ligands for metal complexes with applications in catalysis
Synthetic Methodology Development
Future research may focus on developing more efficient and selective methods for synthesizing 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine and its derivatives. This could include:
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New catalytic methods for introducing the trifluoromethylcyclopropyl group
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Green chemistry approaches to reduce environmental impact
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Flow chemistry techniques for scalable production
The ongoing interest in fluorinated compounds in medicinal chemistry suggests that research on compounds like 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine will continue to expand in the coming years.
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